4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a tetrazole ring, a pyrrole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include sodium azide for tetrazole formation, and various catalysts and solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as candesartan and losartan, which are used as angiotensin II receptor antagonists.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid, which are used in the synthesis of pharmaceuticals and agrochemicals.
Sulfonamide Derivatives: Compounds such as sulfanilamide, which are well-known for their antibacterial properties.
Uniqueness
4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15N7O2S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-[2-[(Z)-2-cyano-2-[4-(tetrazol-1-yl)phenyl]ethenyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O2S/c21-13-16(15-3-5-18(6-4-15)27-14-23-24-25-27)12-19-2-1-11-26(19)17-7-9-20(10-8-17)30(22,28)29/h1-12,14H,(H2,22,28,29)/b16-12+ |
InChI Key |
HSFHRJWWYZCPEW-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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